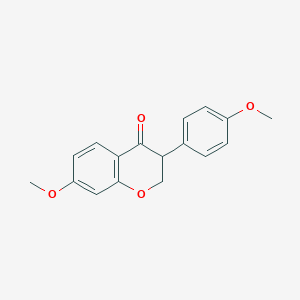

Dihydrodaidzein-7,4'-dimethylether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:

Hydrogenation: Daidzein is hydrogenated to form dihydrodaidzein.

Industrial Production Methods

Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Dihydrodaidzein-7,4’-dimethylether has a wide range of scientific research applications:

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its role in preventing cardiovascular diseases and osteoporosis.

Industry: It is used in the development of nutraceuticals and functional foods due to its bioactive properties.

Mechanism of Action

The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:

Estrogen Receptors: It binds to estrogen receptors, mimicking the effects of natural estrogens.

Antioxidant Pathways: The compound scavenges free radicals, reducing oxidative stress.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Daidzein: The parent compound from which dihydrodaidzein-7,4’-dimethylether is derived.

Genistein: Another major isoflavone found in soybeans with similar biological activities.

Equol: A metabolite of daidzein with potent estrogenic activity.

Uniqueness

Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dihydrodaidzein-7,4'-dimethylether is a synthetic derivative of daidzein, a naturally occurring isoflavone known for its diverse biological activities. This compound has garnered attention for its potential health benefits, particularly in areas such as cancer prevention, cardiovascular health, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chemical structure, which includes a methoxy group at the 7 and 4' positions on the daidzein backbone. This modification enhances its bioactivity compared to its parent compound.

The biological activity of this compound can be attributed to several mechanisms:

- Estrogen Receptor Interaction : The compound exhibits estrogen-like activity by binding to estrogen receptors (ERs), thereby influencing various physiological processes related to hormonal balance .

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress through various antioxidant pathways .

- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways such as NF-κB signaling .

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 and G2/M phases .

- Prostate Cancer : Research indicates that it reduces the migration and invasion of prostate cancer cells (DU-145 and PC-3) by downregulating matrix metalloproteinases (MMP-2 and MMP-9) involved in tumor metastasis .

2. Cardiovascular Health

This compound contributes to cardiovascular health through several mechanisms:

- Lipid Metabolism : It regulates blood lipid levels and enhances nitric oxide availability, leading to improved endothelial function .

- Hypertension Management : The compound has been shown to modulate vascular smooth muscle tone and reduce blood pressure through its estrogen-like effects .

3. Anti-Osteoporosis Activity

The compound promotes bone health by mimicking estrogen's effects on bone metabolism:

- Bone Resorption Inhibition : this compound stimulates calcitonin secretion and suppresses osteoclast activity, which is crucial for preventing osteoporosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Breast Cancer Study :

- Cardiovascular Study :

- Osteoporosis Prevention :

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKRNVSZDSWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.